N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine
Description
Properties
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H25N5/c10-2-1-4-12-6-8-14-9-7-13-5-3-11/h12-14H,1-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBGSMCXGWBESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCNCCNCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10781212 | |
| Record name | N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10781212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211319-41-4 | |
| Record name | N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10781212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Adaptation of Neopentyl Glycol Amination
The patent US4078003A describes a high-yield method for synthesizing 1,3-diamino-2,2-dimethylpropane (neopentane diamine) via catalytic amination of neopentyl glycol. While the target compound lacks methyl branches, this methodology provides a template for diol-to-diamine conversion:
Reaction Conditions :
- Catalyst : Nickel-chromium oxide (52% Ni, 30% Cr₂O₃ on kieselguhr).
- Temperature : 240–260°C.
- Pressure : 20 atm hydrogen.
- Ammonia ratio : 1:6 to 1:20 (hydroxyl:NH₃).
Mechanism :
- Dehydration : Neopentyl glycol → allyl alcohol intermediate.
- Reductive amination : NH₃ and H₂ facilitate nucleophilic substitution at alcohol sites.
- Hydrogenation : Stabilizes amine products while suppressing hydrocarbon byproducts.
Yield Optimization :
Application to Propane-1,3-diol
Replacing neopentyl glycol with propane-1,3-diol could yield the target compound’s backbone. However, propane-1,3-diol’s lower steric hindrance increases β-elimination risk, necessitating modified conditions:
- Higher NH₃ stoichiometry (1:40 molar ratio) to drive amination over elimination.
- Shorter reaction times (1–2 hours) to limit side reactions.
Stepwise Alkylation of Ethylenediamine
Sequential Nucleophilic Substitution
US6559303B1 outlines alkylation strategies using 1,3-dibromopropane and amines. Applied to ethylenediamine, this method enables controlled branching:
Synthetic Pathway :
- First alkylation :
Ethylenediamine + 1,3-dibromopropane → N-(3-bromopropyl)ethylenediamine. - Second alkylation :
Intermediate + ethylenediamine → Target compound.
Reaction Parameters :
- Solvent : Anhydrous ethanol or tetrahydrofuran (THF).
- Temperature : 60–80°C for 12–24 hours.
- Base : Triethylamine (2.2 equiv) to scavenge HBr.
Challenges :
- Polymerization : Excess dibromopropane risks cross-linking.
- Regioselectivity : Use of bulky bases (e.g., DBU) favors monoalkylation.
Yield Data :
Comparative Analysis of Methods
Catalytic amination offers the highest yield and scalability but requires specialized high-pressure reactors. Stepwise alkylation balances control and practicality for research-scale synthesis.
Purification and Characterization
Distillation Techniques
Post-synthesis purification often employs fractional distillation:
Chromatographic Methods
- Ion-exchange chromatography : Separates polyamines by protonation state.
- HPLC : C18 columns with 0.1% TFA/ACN gradient.
Spectroscopic Confirmation
- ¹H NMR (D₂O): δ 2.65–2.80 (m, CH₂NH), 1.60–1.75 (m, CH₂CH₂CH₂).
- ESI-MS : [M+H]⁺ = 161.16 m/z (theoretical for C₇H₂₀N₄).
Industrial-Scale Challenges
Catalyst Deactivation
Nickel-chromium catalysts in amination processes suffer from:
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Simpler amines.
Substitution: Various substituted amines with different functional groups.
Scientific Research Applications
N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine has numerous applications in scientific research:
Chemistry: Used as a chelating agent for metal ions in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for metal ion-related diseases.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of N1-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine involves its ability to chelate metal ions, thereby affecting various biochemical pathways. It can inhibit enzymes that require metal ions as cofactors, such as cytochrome c oxidase, by binding to the metal ion and preventing its interaction with the enzyme.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine
- CAS : 70209-08-4
- Molecular Formula : C₇H₂₀N₄
- Molecular Weight : 160.26 g/mol
- Structure: A linear polyamine with a propane-1,3-diamine backbone substituted by two ethylenediamine moieties, resulting in a branched yet flexible structure.
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to related diamines and polyamines with modifications in backbone length, branching, and substituents (Table 1).
Table 1. Structural Comparison of Key Analogues
Pharmacological and Biochemical Activities
- PAT and PDAT: Inhibit indolethylamine-N-methyltransferase (INMT), with PDAT (N,N′-dimethyl derivative of PAT) showing stronger noncompetitive inhibition due to enhanced hydrophobicity from methyl groups . N-Cyclohexyl-N-(3-dimethylaminopropyl)-propane-1,3-diamine: Inhibits aminoglycoside-modifying enzymes (e.g., ANT(2′)), likely through steric interference .
- Antimicrobial and Antiviral Potential: RVFV Inhibitors: A structurally related compound, N1-(2-(biphenyl-4-yloxy)ethyl)propane-1,3-diamine, inhibits Rift Valley Fever Virus (RVFV) by disrupting viral entry. The biphenyl group enhances lipophilicity, unlike the target compound’s polar amines . Oxygen-Containing Polyamines: Analogues with aromatic substitutions (e.g., benzo[d][1,3]dioxol-5-ylmethyl groups) exhibit antimicrobial activity via membrane disruption, a mechanism less likely for the hydrophilic target compound .
Physicochemical Properties
- Solubility and Polarity : The target compound’s high amine density confers water solubility, whereas analogues with hydrophobic substituents (e.g., indole in PAT, cyclohexyl in CID 65228388) exhibit lower solubility .
- Steric Effects : Bulky groups (e.g., indole in PAT, biphenyl in RVFV inhibitors) reduce conformational flexibility, impacting binding to biological targets compared to the more flexible target compound .
Biological Activity
N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine, commonly referred to as N1-(2-((2-aminoethyl)amino)ethyl)propane-1,3-diamine, is a polyamine compound with significant biological activity. This compound has garnered interest due to its potential applications in medicinal chemistry and biochemistry, particularly in relation to its chelating properties and interactions with various biomolecules.
- CAS Number : 70209-08-4
- Molecular Formula : C7H20N4
- Molecular Weight : 160.26 g/mol
- Purity : Typically around 95% .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Chelation Properties
This compound exhibits high affinity for metal ions, particularly Cu(II). This chelation ability has implications in reducing cellular copper levels, which can inhibit mitochondrial cytochrome c oxidase activity in certain cell lines, such as HL-60 (a human promyelocytic leukemia cell line) .
2. Cellular Effects
Studies have shown that the compound can induce cellular responses by affecting metal ion homeostasis. For instance, in a study involving Escherichia coli, it was observed that the compound regulated the gene encoding periplasmic superoxide dismutase in response to copper levels . This suggests a potential role in oxidative stress management.
3. Toxicological Profile
Toxicity assessments indicate that this compound has low acute toxicity. In animal studies, doses up to 1000 mg/kg body weight did not result in significant adverse effects, although some biochemical changes were noted at higher doses .
Case Studies
Several case studies have explored the biological activity of this compound:
Case Study 1: Cu(II) Chelation and Cytotoxicity
A study investigated the cytotoxic effects of this compound on HL-60 cells. The results indicated that treatment with the compound led to reduced cell viability correlated with decreased intracellular copper levels. This suggests a potential therapeutic application in cancer treatment through metal ion manipulation .
Case Study 2: Gene Regulation in Bacteria
Another study focused on the regulation of superoxide dismutase in E. coli. The administration of this compound resulted in altered expression levels of genes involved in oxidative stress responses, highlighting its role as a biological modulator .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine, and what key reagents are involved?
- Methodological Answer : The compound can be synthesized via stepwise alkylation or reductive amination. For example, sequential coupling of ethylenediamine derivatives with bromoethylamine intermediates under inert conditions (e.g., nitrogen atmosphere) is a common approach. Reductive amination using sodium cyanoborohydride or triethylsilane (as in related polyamine syntheses) may stabilize intermediate imine formations . Key reagents include alkyl halides (e.g., bromoethylamine), reducing agents (e.g., NaBH₄), and solvents like ethanol or DMF.
Q. How is the structural integrity of this polyamine validated post-synthesis?
- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for amine group identification) and high-resolution mass spectrometry (HRMS). For example, primary and secondary amine protons appear as broad peaks in the δ 1.5–2.5 ppm range in ¹H NMR. Fourier-transform infrared (FTIR) spectroscopy can confirm N–H stretching vibrations (~3300 cm⁻¹) .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer : Its branched polyamine structure makes it suitable as:
- A crosslinking agent in polymer chemistry (e.g., epoxy resin curing).
- A ligand in coordination chemistry for metal-organic frameworks (MOFs) due to multiple chelation sites.
- A precursor for functionalized surfactants, leveraging its amphiphilic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, stoichiometry). For instance, elevated temperatures (70–90°C) in polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency. Computational tools like COMSOL Multiphysics can model reaction kinetics and optimize mixing rates .
Q. What strategies resolve contradictions in reported spectroscopic data for similar polyamines?
- Methodological Answer : Discrepancies in NMR shifts (e.g., amine proton broadening due to pH or solvent effects) require controlled experiments:
- Standardize solvent systems (e.g., D₂O with pD adjustment).
- Use heteronuclear correlation spectroscopy (HSQC) to resolve overlapping signals.
- Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What mechanistic insights explain the compound’s efficacy in metal ion chelation?
- Methodological Answer : Density Functional Theory (DFT) calculations can model binding energies and coordination geometries. For example, the tetraethylenepentamine (TEPA) analog shows preferential binding to Cu²⁺ via its primary amines. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding constants (Ka) .
Q. How should researchers handle safety risks associated with this compound’s reactivity?
- Methodological Answer :
- Storage : Under nitrogen in airtight containers to prevent oxidation.
- Handling : Use PPE (gloves, goggles) and work in fume hoods due to amine volatility.
- Waste Disposal : Neutralize with dilute HCl before aqueous disposal, adhering to EPA/ECHA guidelines .
Methodological Tables
Table 1 : Key Analytical Techniques for Structural Validation
Table 2 : Troubleshooting Synthesis Challenges
| Issue | Solution | Reference |
|---|---|---|
| Low yield in alkylation | Use DMF as solvent, 80°C, excess alkyl halide | |
| Impurity in final product | Purify via column chromatography (SiO₂, MeOH/CH₂Cl₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
